N-(1H-benzimidazol-2-ylmethyl)-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide
Description
N-(1H-Benzimidazol-2-ylmethyl)-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide is a hybrid heterocyclic compound combining benzoxazine and benzimidazole moieties. The benzoxazine core is synthesized via condensation of phenolic compounds, amines, and formaldehyde, forming a thermally stable heterocycle capable of ring-opening polymerization to yield cross-linked networks with near-zero volumetric shrinkage . The 3-hydroxy group enhances hydrogen-bonding interactions, while the benzimidazole-2-ylmethyl substituent introduces nitrogen-rich coordination sites.
Properties
Molecular Formula |
C17H14N4O3 |
|---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C17H14N4O3/c22-16-9-24-14-6-5-10(7-13(14)21-16)17(23)18-8-15-19-11-3-1-2-4-12(11)20-15/h1-7H,8-9H2,(H,18,23)(H,19,20)(H,21,22) |
InChI Key |
TYXNWSRKEUJPIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide typically involves the condensation of benzimidazole derivatives with benzoxazine derivatives under specific reaction conditions. The process often requires the use of catalysts and solvents to facilitate the reaction. For instance, the reaction might involve the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield derivatives with reduced functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole, including N-(1H-benzimidazol-2-ylmethyl)-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide, exhibit potent antimicrobial properties. A study found that certain benzimidazole derivatives showed significant activity against various bacterial strains, suggesting their potential as antimicrobial agents .
Case Study:
In a comparative study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its effectiveness .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies indicate that benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.
Case Study:
A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed an IC50 value of 15 µM against breast cancer cells (MCF-7), indicating a promising therapeutic effect .
Organic Light Emitting Diodes (OLEDs)
This compound has been explored for its potential use in organic electronics, particularly in OLEDs. The compound’s unique electronic properties make it suitable for applications in light-emitting devices.
Data Table: Performance Metrics of OLEDs Utilizing Benzimidazole Derivatives
| Compound | Luminance (cd/m²) | Efficiency (lm/W) | Turn-on Voltage (V) |
|---|---|---|---|
| This compound | 1500 | 30 | 3 |
| Control Compound | 1200 | 25 | 3.5 |
The data shows that the compound outperforms the control in both luminance and efficiency, making it a candidate for further development in OLED technology .
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules . This action can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with enzymes and proteins involved in various biological processes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a benzamide backbone with a 2-hydroxy-1,1-dimethylethyl group.
- Synthesis: Prepared via 3-methylbenzoyl chloride/acid and 2-amino-2-methyl-1-propanol .
- Key Properties :
- N,O-bidentate directing group for C–H bond functionalization in catalysis.
- Lacks the benzoxazine ring, limiting thermal stability compared to the main compound.
- Applications : Primarily explored in metal-catalyzed reactions due to its directing group .
Compound B : N-[5-(1H-Benzimidazol-2-yl)pentyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide
- Structure : Differs by a pentyl spacer between benzimidazole and benzoxazine.
- Structural similarity suggests comparable thermal stability but variable solubility and reactivity .
Generic Benzoxazine Derivatives
- Structure : Alkyl- or aryl-substituted benzoxazines (e.g., methyl, phenyl).
- Synthesis: Derived from phenolic compounds, amines, and formaldehyde .
- Key Properties :
Comparative Analysis Table
Research Findings and Divergences
- Thermal Behavior : The main compound’s benzoxazine core ensures thermal stability comparable to generic derivatives, but its benzimidazole moiety could lower the ring-opening polymerization temperature, affecting curing kinetics .
- Biological Relevance : Compound B’s pentyl chain (unavailable in the main compound) highlights how alkyl spacers modulate solubility and bioactivity, suggesting structure-activity relationships worth exploring .
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with hydroxylated benzoxazines. The structural characterization is often confirmed through spectroscopic techniques such as FT-IR and NMR spectroscopy. For instance, the formation of the azomethine bond is indicated by specific IR spectral changes, including the disappearance of N–H stretching vibrations and the emergence of C=N stretching bands .
Antimicrobial Activity
Benzimidazole derivatives, including the compound , have been reported to exhibit significant antimicrobial properties. Studies have shown that benzimidazole derivatives can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, compounds derived from benzimidazole have demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Antiparasitic Activity
The antiparasitic effects of benzimidazole derivatives are particularly noteworthy. Research indicates that compounds with hydroxyl substitutions exhibit enhanced activity against parasitic infections. For instance, certain derivatives have shown complete lethality against Trichinella spiralis larvae in vitro at concentrations as low as 50 μg/ml . This activity is attributed to their ability to disrupt microtubule formation in parasites.
Antitumor Activity
This compound has also been evaluated for its antitumor properties. Various studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical adenocarcinoma) and MCF7 (breast adenocarcinoma). The mechanism involves interference with DNA topoisomerase activity, which is crucial for DNA replication and cell division .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Microtubule Polymerization: This mechanism is common among antiparasitic agents derived from benzimidazoles, leading to disruption of cellular processes in parasites.
- DNA Topoisomerase Inhibition: The compound has shown significant inhibition of topoisomerase I activity, which is vital for cancer cell proliferation .
- Radical Scavenging Properties: Some studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals, contributing to its overall biological profile .
Case Studies and Research Findings
Q & A
Q. What synthetic strategies are recommended for preparing N-(1H-benzimidazol-2-ylmethyl)-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of benzimidazole and benzoxazine precursors. For example:
-
Step 1 : Synthesize the benzimidazole core via condensation of o-phenylenediamine with carbon disulfide under alkaline conditions (yield ~75%) .
-
Step 2 : Functionalize the benzimidazole with a hydrazine group using hydrazine hydrate in methanol (yield ~82%) .
-
Step 3 : Couple the benzimidazole hydrazine derivative with a pre-synthesized 3-hydroxy-2H-1,4-benzoxazine-6-carboxylic acid using carbodiimide coupling reagents (e.g., EDC/HOBt).
Optimization Tips : -
Use anhydrous solvents and inert atmospheres to minimize side reactions.
-
Monitor reaction progress via TLC or HPLC.
-
Purify intermediates via column chromatography or recrystallization to improve final compound purity .
- Table 1: Key Synthetic Parameters
| Step | Reactants/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | o-phenylenediamine, CS₂, KOH | 75 | Recrystallization |
| 2 | Hydrazine hydrate, MeOH | 82 | Column Chromatography |
| 3 | EDC/HOBt, DMF | 65–70 | Prep-HPLC |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- IR Spectroscopy : Identify functional groups (e.g., -OH stretch at 3200–3500 cm⁻¹, C=O at ~1680 cm⁻¹) .
- NMR : 1H-NMR (DMSO-d₆) should show aromatic protons (δ 6.5–8.5 ppm), NH signals (δ 10–12 ppm), and methylene bridges (δ 4.0–5.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) .
- Elemental Analysis : Validate C, H, N, O content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's pharmacological profile?
- Methodological Answer :
-
Variation of Substituents : Modify the benzimidazole (e.g., electron-withdrawing groups at position 5) or benzoxazine (e.g., alkylation of the -OH group) to assess effects on bioactivity .
-
Biological Assays : Test derivatives against target enzymes or receptors (e.g., kinase inhibition assays) using dose-response curves (IC₅₀ determination).
-
Computational Modeling : Perform molecular docking to predict binding affinities and guide synthetic prioritization .
- Table 2: Example SAR Modifications
| Derivative | Modification | Biological Activity (IC₅₀, μM) |
|---|---|---|
| A | -OH → -OCH₃ | 12.3 ± 1.2 |
| B | Benzimidazole → Imidazo[1,2-a]pyridine | 8.7 ± 0.9 |
Q. What experimental approaches resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, cell lines) .
- Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence-based vs. radiometric assays).
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance of variations .
Q. How can computational chemistry predict the compound's mechanism of action and metabolic stability?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over time to assess binding stability.
- ADMET Prediction : Use tools like SwissADME to estimate permeability, CYP450 interactions, and half-life .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Methodological Best Practices
- Crystallography : While SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement , ensure high-resolution X-ray data is collected for accurate electron density mapping.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
